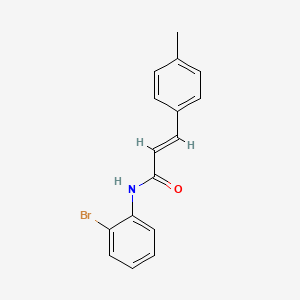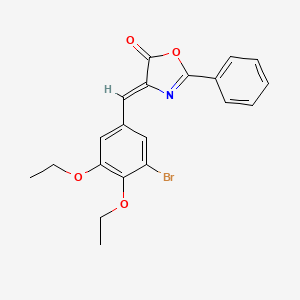
4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate, also known as IMB-X, is a chemical compound that has gained attention in the scientific community for its potential applications in research. It is a benzyl ester derivative of 2-(methylamino)benzoic acid, which has been shown to have various biological effects.
科学的研究の応用
4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been shown to have potential applications in various areas of scientific research. One of the primary areas of interest is in cancer research, where it has been reported to have anti-tumor effects. In a study conducted on breast cancer cells, 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate was found to inhibit cell proliferation and induce cell death. Additionally, 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been reported to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. In breast cancer cells, 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been reported to inhibit the activity of the enzyme COX-2, which is involved in inflammation.
Biochemical and Physiological Effects
4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, it has been reported to have antioxidant properties and to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins in the liver. Additionally, 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been shown to have neuroprotective effects and to improve cognitive function in animal studies.
実験室実験の利点と制限
One of the advantages of using 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, its potential applications in various areas of research make it a versatile compound to work with. However, one limitation of using 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate is its relatively high cost compared to other compounds that may have similar effects.
将来の方向性
There are many potential directions for future research on 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate. One area of interest is in its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Other potential directions for future research include exploring its effects on other diseases and conditions, such as neurodegenerative diseases, and investigating its potential use in combination with other compounds for enhanced therapeutic effects.
Conclusion
In conclusion, 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate is a chemical compound with potential applications in various areas of scientific research. Its synthesis method yields high purity and yield, making it a reliable compound to work with. 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been shown to have anti-tumor and anti-inflammatory effects, as well as various other biochemical and physiological effects. While there are limitations to its use, its versatility and potential for therapeutic applications make it an important compound for future research.
合成法
The synthesis of 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate involves the reaction of 4-(isopropoxycarbonyl)benzyl chloride with 2-(methylamino)benzoic acid in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization. This method has been reported to yield high purity and yield of 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate.
特性
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)24-18(21)15-10-8-14(9-11-15)12-23-19(22)16-6-4-5-7-17(16)20-3/h4-11,13,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUFYOIWSVTGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5875879.png)
![1-[2-(3-methoxyphenoxy)ethyl]piperidine](/img/structure/B5875891.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875896.png)

![N'-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5875904.png)
![2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5875921.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)

![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)
![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)

![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)